molecular formula C16H21NO3 B5728523 2-(2-Methoxy-4-prop-2-enylphenoxy)-1-pyrrolidin-1-ylethanone

2-(2-Methoxy-4-prop-2-enylphenoxy)-1-pyrrolidin-1-ylethanone

Cat. No.: B5728523
M. Wt: 275.34 g/mol
InChI Key: KVSUJILZVYPQIB-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4-prop-2-enylphenoxy)-1-pyrrolidin-1-ylethanone is a complex organic compound with a unique structure that combines a methoxy group, a prop-2-enyl group, and a pyrrolidin-1-ylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-prop-2-enylphenoxy)-1-pyrrolidin-1-ylethanone typically involves multiple steps, starting with the preparation of the core phenoxy structure. One common method involves the alkylation of 2-methoxy-4-prop-2-enylphenol with an appropriate alkylating agent under basic conditions. The resulting intermediate is then reacted with pyrrolidine and an acylating agent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4-prop-2-enylphenoxy)-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy and prop-2-enyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxy-4-prop-2-enylphenoxy)-1-pyrrolidin-1-ylethanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4-prop-2-enylphenoxy)-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(prop-2-enyl)phenol: Shares the methoxy and prop-2-enyl groups but lacks the pyrrolidin-1-ylethanone moiety.

    2-Methoxy-4-(2-propenyl)phenol: Similar structure but different positioning of the prop-2-enyl group.

    4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Contains a methoxy group but has a sulfonamide instead of the pyrrolidin-1-ylethanone moiety.

Uniqueness

2-(2-Methoxy-4-prop-2-enylphenoxy)-1-pyrrolidin-1-ylethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-methoxy-4-prop-2-enylphenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-3-6-13-7-8-14(15(11-13)19-2)20-12-16(18)17-9-4-5-10-17/h3,7-8,11H,1,4-6,9-10,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSUJILZVYPQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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